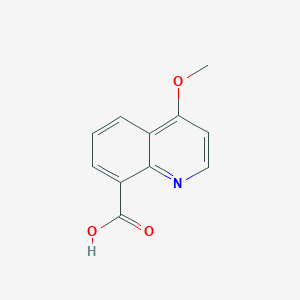

4-Methoxyquinoline-8-carboxylic acid

Description

4-Methoxyquinoline-8-carboxylic acid is a quinoline derivative featuring a methoxy group (-OCH₃) at position 4 and a carboxylic acid (-COOH) group at position 6. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties.

The quinoline backbone facilitates π-π stacking and hydrogen bonding, making it a versatile scaffold in drug design. The methoxy and carboxylic acid groups influence solubility, reactivity, and binding affinity to biological targets. For instance, methoxy groups enhance lipophilicity, while carboxylic acids enable salt formation or coordination with metal ions .

Properties

IUPAC Name |

4-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-6-12-10-7(9)3-2-4-8(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQCZUGNIBBIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxyquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This reaction typically yields quinoline derivatives, including this compound, with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of eco-friendly and reusable catalysts to ensure sustainability .

Chemical Reactions Analysis

4-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-8-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 3. .

Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Chemistry

4-Methoxyquinoline-8-carboxylic acid serves as a vital building block for synthesizing more complex quinoline derivatives. These derivatives are essential in developing pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to create compounds with potential therapeutic effects. |

| Agrochemical Development | Contributes to the synthesis of pesticides and herbicides. |

Biology

The compound is employed in biological studies, particularly in enzyme inhibition and as a fluorescent probe in biochemical assays. Its role in studying enzyme kinetics and metabolic pathways is significant.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in metabolic processes. |

| Fluorescent Probes | Utilized in assays to visualize biological processes due to its fluorescent properties. |

Medicine

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

- Studies have shown that this compound demonstrates significant antimicrobial effects against various pathogens. For instance, it has been tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

Anticancer Activity

- In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa cells while exhibiting low toxicity toward non-cancerous cells.

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and other chemical products due to its stable aromatic structure.

| Industrial Use | Description |

|---|---|

| Dye Production | Acts as an intermediate in synthesizing various dyes used in textiles and inks. |

| Chemical Manufacturing | Employed in creating stable chemical compounds for industrial processes. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against resistant bacterial strains. It demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Potential

In a comparative study involving various quinoline derivatives, this compound showed high potency against multiple cancer cell lines while maintaining minimal cytotoxicity towards normal cells, indicating its therapeutic promise.

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the development of antibacterial agents. Additionally, the compound’s ability to interact with various biological pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key quinoline derivatives with substitutions at positions 4, 8, and other sites:

Physicochemical Properties

- Melting Points: 8-Methoxykynurenic acid derivatives (e.g., methyl esters) exhibit melting points around 223–225°C, influenced by hydrogen bonding and crystallinity . 8-Methoxyquinoline-2-carboxylic acid derivatives (e.g., compound 5a) form yellow solids with IR peaks at 1712 cm⁻¹ (C=O stretch) and 3471 cm⁻¹ (O-H stretch) .

- Solubility: Carboxylic acid groups improve water solubility in basic media, while methoxy groups enhance organic solvent compatibility (e.g., DMF, ethanol) .

Key Differences and Implications

- Positional Isomerism: Substitutions at positions 2, 4, or 8 significantly alter bioactivity. For example, 8-methoxyquinoline-2-carboxylic acid lacks the metal-chelating hydroxyl group present in 8-hydroxyquinoline-4-carboxylic acid, limiting its use in analytical chemistry .

- Functional Group Synergy: The combination of methoxy and carboxylic acid groups in 4-methoxyquinoline-8-carboxylic acid (inferred) may balance lipophilicity and solubility, optimizing pharmacokinetic profiles compared to purely hydroxy-substituted analogs .

Biological Activity

4-Methoxyquinoline-8-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of the methoxy group at the 4-position and the carboxylic acid at the 8-position contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

MQCA exhibits notable antimicrobial activity against various bacterial strains. Research indicates that quinoline derivatives, including MQCA, can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This inhibition leads to bacterial cell death, making MQCA a potential candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of MQCA Against Selected Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 25 |

2. Anticancer Activity

MQCA has shown promising results in anticancer studies. A study demonstrated its effectiveness against several cancer cell lines, particularly H460 (lung cancer) and MKN-45 (gastric cancer), with IC50 values indicating strong selectivity towards these cell lines . The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy of MQCA

A recent study evaluated the cytotoxic effects of MQCA on various cancer cell lines:

- Cell Lines Tested : H460, HT-29, MKN-45, U87MG

- Results : High selectivity towards H460 and MKN-45 with low IC50 values (single-digit micromolar range) indicating potent anticancer activity .

3. Anti-inflammatory Effects

Quinoline derivatives have been recognized for their anti-inflammatory properties. MQCA has been implicated in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation.

The biological activities of MQCA are largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : MQCA acts as a non-competitive inhibitor of certain enzymes critical for microbial survival and cancer cell proliferation.

- Metal Chelation : Similar to other quinoline derivatives, MQCA can chelate metal ions, which is crucial for its antimicrobial action by disrupting metal-dependent enzyme functions .

Comparative Analysis with Related Compounds

To understand the unique properties of MQCA, it is essential to compare it with other quinoline derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Quinoline-8-carboxylic acid | Lacks methoxy group | Lower antimicrobial activity |

| 4-Hydroxyquinoline-8-carboxylic acid | Hydroxyl instead of methoxy | Different solubility and reactivity |

| 4-Chloroquinoline-8-carboxylic acid | Chlorine substituent | Altered binding affinity to targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.